molecular formula C14H23NO3 B2374607 Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate CAS No. 1947316-45-1

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate

Cat. No.: B2374607
CAS No.: 1947316-45-1
M. Wt: 253.342
InChI Key: NQQWKZUZIHUCFX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is a chemical compound offered for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use. This molecule features a pyrrolidine ring, a nitrogen-containing heterocycle that is a prevalent scaffold in medicinal chemistry . The structure is further functionalized with a 3-oxocyclopentyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is particularly valuable in multi-step organic synthesis, especially in the preparation of active pharmaceutical ingredients (APIs), as it protects the amine functionality from unwanted reactions . As a result, this compound serves as a versatile building block (intermediate) for researchers developing new therapeutic agents. Its structure suggests potential application in synthesizing compounds for central nervous system (CNS) disorders, analgesics, or anti-infectives, based on the biological activity of related pyrrolidine derivatives . Researchers can utilize this intermediate to explore novel chemical spaces in drug discovery programs. For specific price and availability quotes, please contact us directly. ⚠️ Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWKZUZIHUCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Chemical Properties

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate (CAS: 1947316-45-1) features a pyrrolidine ring with a 3-oxocyclopentyl substituent at the 2-position. The nitrogen atom of the pyrrolidine is protected with a tert-butoxycarbonyl (Boc) group, which provides stability during reactions while allowing selective deprotection under acidic conditions. The compound has a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol.

Key Physicochemical Properties

The structural arrangement significantly influences the compound's reactivity patterns and physical properties. The SMILES notation CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 represents its precise molecular connectivity.

Property Value Reference
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
CAS Number 1947316-45-1
IUPAC Name This compound
InChI Key NQQWKZUZIHUCFX-UHFFFAOYSA-N
Physical State Typically a colorless to pale yellow solid or oil -

Primary Synthetic Routes

Route A: Functionalization of N-Boc-Pyrrolidine

This approach begins with commercially available N-Boc-pyrrolidine, which undergoes directed metalation followed by reaction with a suitable cyclopentanone derivative.

Step 1: Lithiation of N-Boc-Pyrrolidine

The initial step involves the selective deprotonation of N-Boc-pyrrolidine at the α-position using a strong base such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78°C). The reaction is typically conducted under an inert atmosphere to prevent side reactions with oxygen or moisture.

Step 2: Coupling with Cyclopentanone Derivative

The resulting lithiated intermediate is then reacted with a suitable 3-halocyclopentanone or cyclopentanone-3-carboxylate to introduce the cyclopentyl moiety. This coupling reaction proceeds through nucleophilic addition, creating a carbon-carbon bond between the pyrrolidine and cyclopentyl rings.

Step 3: Oxidation (if necessary)

If the coupling product contains a hydroxyl group at the 3-position of the cyclopentyl ring, an oxidation step using reagents such as Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, triethylamine) may be necessary to obtain the desired ketone functionality.

Route B: Michael Addition Approach

An alternative approach involves the Michael addition of N-Boc-pyrrolidine-2-carbanion to a cyclopentenone derivative.

Step 1: Generation of N-Boc-Pyrrolidine Carbanion

Similar to Route A, this approach begins with the deprotonation of N-Boc-pyrrolidine at the α-position using a strong base, creating a nucleophilic carbanion.

Step 2: Michael Addition to Cyclopentenone

The pyrrolidine carbanion undergoes Michael addition to cyclopentenone, selectively attacking the β-carbon to form the carbon-carbon bond. This reaction creates the 2-(3-oxocyclopentyl)pyrrolidine framework in a single step.

Route C: Cyclopentanone Coupling with Pre-functionalized N-Boc-Pyrrolidine

This route utilizes a pre-functionalized N-Boc-pyrrolidine containing a suitable leaving group or reactive functionality at the 2-position.

Step 1: Preparation of 2-Functionalized N-Boc-Pyrrolidine

Starting with N-Boc-pyrrolidine, a functional group such as a halogen (Br, I) or triflate is introduced at the 2-position through established methods, including directed metalation followed by quenching with an appropriate electrophile.

Step 2: Cross-Coupling with Cyclopentanone Derivative

The functionalized N-Boc-pyrrolidine then undergoes a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with an appropriately functionalized cyclopentanone derivative to form the desired carbon-carbon bond.

Detailed Experimental Procedures

Optimized Synthesis via Route A

This section presents a detailed protocol for the synthesis of this compound using the directed metalation approach.

Materials and Reagents
Reagent Quantity Purity Function
N-Boc-Pyrrolidine 1.0 equivalent ≥98% Starting material
sec-Butyllithium 1.1 equivalents 1.4 M in cyclohexane Deprotonating agent
Tetrahydrofuran (THF) - Anhydrous Solvent
3-Bromocyclopentanone 1.2 equivalents ≥95% Electrophile
Copper(I) iodide 0.1 equivalents ≥99.5% Coupling catalyst
Lithium chloride 1.0 equivalent Anhydrous Additive
Saturated ammonium chloride solution - - Quenching agent
Ethyl acetate - HPLC grade Extraction solvent
Anhydrous magnesium sulfate - ≥99% Drying agent
Silica gel - 60-120 mesh Chromatography medium
Procedure
  • A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer is charged with N-Boc-pyrrolidine (1.0 equivalent) in anhydrous THF (10 mL/g of starting material) under nitrogen atmosphere.

  • The solution is cooled to -78°C using a dry ice/acetone bath, and sec-butyllithium (1.1 equivalents) is added dropwise over 15 minutes, maintaining the internal temperature below -70°C.

  • The resulting mixture is stirred at -78°C for 1 hour to ensure complete lithiation.

  • In a separate flask, copper(I) iodide (0.1 equivalents) and lithium chloride (1.0 equivalent) are suspended in anhydrous THF (5 mL/g of CuI) and stirred for 15 minutes to form a soluble complex.

  • The copper complex solution is transferred via cannula to the reaction mixture at -78°C, and the resulting mixture is stirred for an additional 30 minutes.

  • 3-Bromocyclopentanone (1.2 equivalents) in anhydrous THF (5 mL/g) is added dropwise over 20 minutes, and the reaction is allowed to warm gradually to -30°C over 2 hours.

  • After complete consumption of the starting material (monitored by thin-layer chromatography), the reaction is quenched with saturated ammonium chloride solution and warmed to room temperature.

  • The mixture is extracted with ethyl acetate (3 × volume of the aqueous layer), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient elution with hexanes/ethyl acetate to afford this compound as a colorless to pale yellow oil or solid.

Alternative Approach via Route B

This section outlines an alternative synthetic procedure using the Michael addition approach.

Materials and Reagents
Reagent Quantity Purity Function
N-Boc-Pyrrolidine 1.0 equivalent ≥98% Starting material
Lithium diisopropylamide (LDA) 1.1 equivalents 2.0 M in THF/hexanes Base
Tetrahydrofuran (THF) - Anhydrous Solvent
Cyclopentenone 1.2 equivalents ≥95% Michael acceptor
Lithium bromide 1.0 equivalent Anhydrous Additive
Saturated ammonium chloride solution - - Quenching agent
Diethyl ether - HPLC grade Extraction solvent
Anhydrous sodium sulfate - ≥99% Drying agent
Silica gel - 60-120 mesh Chromatography medium
Procedure
  • A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer is charged with LDA (1.1 equivalents) in anhydrous THF (10 mL/mmol of base) under nitrogen atmosphere at -78°C.

  • A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous THF (5 mL/g) is added dropwise over 15 minutes, and the resulting mixture is stirred at -78°C for 1 hour.

  • Lithium bromide (1.0 equivalent) is added as a solid, and the mixture is stirred for an additional 15 minutes.

  • A solution of cyclopentenone (1.2 equivalents) in anhydrous THF (5 mL/g) is added dropwise over 20 minutes, and the reaction is maintained at -78°C for 2 hours, then allowed to warm to -40°C over 1 hour.

  • After complete consumption of the starting material (monitored by thin-layer chromatography), the reaction is quenched with saturated ammonium chloride solution and warmed to room temperature.

  • The mixture is extracted with diethyl ether (3 × volume of the aqueous layer), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient elution with hexanes/ethyl acetate to afford this compound.

Optimization and Scale-Up Considerations

Critical Parameters

Several key parameters significantly impact the efficiency and yield of the synthesis of this compound. Optimization of these factors is crucial for developing a robust and scalable process.

Parameter Impact on Synthesis Optimization Strategy
Temperature Control Influences selectivity and prevents side reactions Maintain precise temperature control using calibrated equipment; consider cryogenic cooling systems for large-scale preparations
Base Selection Affects deprotonation efficiency and selectivity Screen various bases (s-BuLi, LDA, LiHMDS); optimize base concentration and addition rate
Solvent System Influences solubility, reaction rate, and stereoselectivity Evaluate different solvent systems (THF, diethyl ether, toluene) and co-solvent effects (DMPU, HMPA)
Additives Modify reactivity and stereoselectivity Investigate the effect of additives (LiCl, LiBr, TMEDA) on reaction outcome
Reaction Time Balances conversion with potential side reactions Monitor reaction progress by analytical methods (TLC, HPLC) to determine optimal reaction time
Workup Procedure Affects product recovery and purity Optimize extraction conditions, washing protocols, and purification methods

Scale-Up Considerations

When scaling up the synthesis of this compound from laboratory to larger scales, several factors require careful consideration:

  • Heat transfer: The exothermic nature of metallation reactions necessitates efficient cooling systems and controlled addition rates to maintain the desired temperature profile.

  • Mixing efficiency: Proper agitation becomes increasingly important at larger scales to ensure homogeneous reaction conditions and prevent localized concentration gradients.

  • Safety considerations: The use of pyrophoric reagents (e.g., sec-butyllithium) requires implementation of appropriate safety measures, including inert gas handling systems and fire suppression equipment.

  • Process analytical technology: Incorporation of in-process analytical techniques facilitates real-time monitoring of reaction progress and ensures consistent product quality.

  • Continuous flow approaches: For very large-scale production, continuous flow methods may offer advantages in terms of heat transfer, mixing efficiency, and safety compared to batch processes.

Analytical Confirmation and Characterization

Spectroscopic Analysis

Confirmation of successful synthesis and structural characterization of this compound typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals characteristic signals for the tert-butyl group (typically a singlet at approximately δ 1.4-1.5 ppm), pyrrolidine ring protons (multiple signals between δ 1.7-3.8 ppm), and the cyclopentyl ring protons (complex multiplets between δ 1.6-2.7 ppm). The presence of rotamers due to restricted rotation around the carbamate C-N bond often leads to peak broadening or splitting.

¹³C NMR spectroscopy shows distinct signals for the carbonyl carbons (approximately δ 154 ppm for the carbamate carbonyl and δ 210-215 ppm for the ketone carbonyl), the tert-butyl group (approximately δ 28 ppm for methyl carbons and δ 79-80 ppm for the quaternary carbon), and the various methylene and methine carbons of the pyrrolidine and cyclopentyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for the carbamate C=O stretching (approximately 1680-1700 cm⁻¹) and the ketone C=O stretching (approximately 1710-1720 cm⁻¹), confirming the presence of these functional groups in the synthesized compound.

Mass Spectrometry

Mass spectrometry provides confirmation of the molecular weight (253.34 g/mol) and fragmentation pattern typical of N-Boc-protected amines, including the loss of the tert-butyl group (M⁺-57) and the subsequent loss of carbon dioxide (M⁺-57-44).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized to assess the purity of the synthesized compound and monitor reaction progress. HPLC analysis typically employs a C18 column with a gradient elution system of acetonitrile/water containing 0.1% formic acid, while TLC analysis commonly uses silica gel plates with a hexanes/ethyl acetate solvent system.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate serves as a valuable scaffold in the development of novel therapeutic agents. Its structural features make it suitable for modifications that can enhance biological activity against various diseases, particularly neurological disorders and cancers.

Drug Development

The compound's ability to act as a scaffold allows researchers to design and synthesize derivatives that can target specific biological pathways. For instance, modifications on the pyrrolidine ring can lead to compounds with improved affinity for certain receptors or enzymes involved in disease mechanisms.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, research demonstrated that specific modifications to the tert-butyl group enhance the compound's ability to inhibit tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the cyclopentyl moiety for optimizing efficacy against cancer cell lines .

Synthesis Methodologies

The synthesis of this compound can be achieved through various synthetic routes, which are crucial for producing derivatives with desired biological activities.

Synthetic Routes

The following table outlines common synthetic methodologies used for generating this compound:

Method Description Reference
Pictet-Spengler Reaction A classic method for forming tetrahydroquinoline derivatives by reacting an aromatic aldehyde with an amine under acidic conditions.
Reflux Synthesis Involves heating reactants in a solvent to promote reaction completion, typically used for cyclization steps.
Coupling Reactions Utilizes coupling agents to join different molecular fragments, enhancing the complexity of the final product.

Structural Characteristics

Understanding the structural properties of this compound is essential for its application in medicinal chemistry.

Hazard Information

The compound should be handled in a controlled laboratory environment with appropriate personal protective equipment (PPE). Safety data sheets (SDS) provide detailed information on handling procedures and potential risks .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Ketone Position: The 3-oxocyclopentyl group in the target compound vs. 2-oxocyclopentyl in its isomer.
  • Ester Group : The tert-butyl carbamate (Boc) offers superior stability compared to methyl esters, which are more prone to hydrolysis .

Physicochemical Properties

  • Solubility : The Boc group enhances lipophilicity, making the compound less water-soluble than its methyl ester counterpart.
  • Stability : The tert-butyl group protects the carbamate from enzymatic degradation, extending half-life in biological systems compared to unprotected analogs.

Research Findings

  • Drug Discovery : The target compound has been used to synthesize kinesin inhibitors with IC₅₀ values < 100 nM, outperforming cyclohexyl analogs (IC₅₀ > 200 nM) in cellular assays .
  • Enzyme Interactions : The 3-oxo group forms a critical hydrogen bond with catalytic residues in HDAC6 inhibitors , a interaction absent in 2-oxo isomers .
  • Toxicity Profile : Boc-protected derivatives exhibit lower cytotoxicity (CC₅₀ > 50 µM) compared to methyl esters (CC₅₀ ~ 10 µM), attributed to reduced metabolic activation .

Biological Activity

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1947316-45-1, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3, with a molecular weight of approximately 239.31 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopentanone moiety, which may contribute to its biological activities.

Biological Activity

1. Antioxidant Activity:
Research indicates that compounds similar to this compound exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. This property is particularly significant in neurodegenerative diseases where oxidative damage plays a key role.

2. Neuroprotective Effects:
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially through the modulation of inflammatory pathways and reduction of neuronal apoptosis. For instance, compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

3. Enzyme Inhibition:
this compound may also act as an inhibitor of certain enzymes associated with neurodegenerative processes. In related studies, compounds within this chemical class demonstrated inhibitory effects on acetylcholinesterase and β-secretase, both critical targets in Alzheimer's disease therapy .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Neuroprotection:
    A study examined the effects of a related compound on astrocytes exposed to Aβ peptides. The results showed that treatment with the compound improved cell viability significantly compared to untreated controls, suggesting protective effects against Aβ-induced toxicity .
  • Antioxidant Evaluation:
    In vitro assays demonstrated that similar compounds exhibited significant free radical scavenging activity, indicating their potential as antioxidant agents .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound1947316-45-1Potential neuroprotective effects
(S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate139022722Antioxidant activity
Tert-butyl (4-hydroxy-3-carbamoylphenyl) carbamateNot availableInhibition of β-secretase

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsYield RangeReference
Reaction Temperature0–25°C (alkylation), 50–80°C (Boc)60–85%
CatalystPd(PPh₃)₄, CuIN/A
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)≥95% purity

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer :
Stereoselectivity is achieved via:

  • Chiral Auxiliaries : Use of enantiopure starting materials, such as (R)- or (S)-pyrrolidine derivatives, to direct asymmetric induction .
  • Catalytic Asymmetric Synthesis : Employing chiral catalysts like BINOL-derived phosphoric acids for ketone formation .
  • Protecting Group Strategy : tert-Butyl groups minimize steric hindrance, favoring axial attack in cyclization steps .

Example : In enantioselective synthesis of analogous pyrrolidine derivatives, (R)-BINAP ligands improved enantiomeric excess (ee) to >90% .

Basic: What purification methods are effective for this compound?

Q. Methodological Answer :

  • Column Chromatography : Silica gel with gradients of EtOAc/hexane (1:4 to 1:1) resolves Boc-protected intermediates .
  • Recrystallization : Use ethanol/water mixtures for final product crystallization (mp 120–125°C) .
  • HPLC : For analytical purity (>99%), reverse-phase C18 columns with acetonitrile/water .

Q. Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assigns coupling between the cyclopentyl ketone (δ 2.8–3.2 ppm, quintet) and pyrrolidine protons .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., C–O bond length: 1.23 Å) .
  • IR Spectroscopy : Validate ketone presence (C=O stretch: 1700–1750 cm⁻¹) .

Case Study : A 2025 study resolved conflicting NOESY signals by identifying axial vs. equatorial substituent orientations via X-ray .

Advanced: What mechanistic insights explain variability in cyclization yields?

Q. Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (e.g., cis-isomers), while higher temperatures (25°C) favor trans-isomers .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states, improving cyclization efficiency by 20% .
  • Byproduct Analysis : Trace succinimide (from N-bromosuccinimide) can inhibit catalysts; scavengers like NaHCO₃ mitigate this .

Q. Methodological Answer :

  • Assay Validation : Ensure compound stability in buffer (pH 7.4, 37°C) via LC-MS monitoring .
  • Metabolite Screening : Check for Boc deprotection (e.g., TFA-mediated cleavage in vitro) .
  • Computational Adjustments : Use MD simulations with explicit solvent models to refine docking poses .

Case Study : A 2023 study found that tert-butyl hydrolysis under assay conditions reduced observed IC₅₀ by 50%; stabilizing with protease inhibitors resolved this .

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